molecular formula C8H15BrClN B15476746 Piperidine, 1-(2-bromoallyl)-, hydrochloride CAS No. 38392-45-9

Piperidine, 1-(2-bromoallyl)-, hydrochloride

Cat. No.: B15476746
CAS No.: 38392-45-9
M. Wt: 240.57 g/mol
InChI Key: MQGSKGFJFKKWRF-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-bromoallyl)-, hydrochloride (CAS: Not explicitly listed in evidence; synonyms include STK098193, CID217275) is a halogenated piperidine derivative featuring a bromoallyl (-CH₂CBr=CH₂) substituent at the nitrogen position of the piperidine ring . This compound is primarily utilized in enantioselective organic synthesis. For instance, it serves as a substrate in nickel-catalyzed vinylation reactions, achieving high enantiomeric excess (95–98% ee) and moderate yields (72–78%) when coupled with aryl 2-azaallyl anions . The bromoallyl group enhances electrophilicity, enabling participation in cross-coupling and allylic substitution reactions.

Properties

CAS No.

38392-45-9

Molecular Formula

C8H15BrClN

Molecular Weight

240.57 g/mol

IUPAC Name

1-(2-bromoprop-2-enyl)piperidine;hydrochloride

InChI

InChI=1S/C8H14BrN.ClH/c1-8(9)7-10-5-3-2-4-6-10;/h1-7H2;1H

InChI Key

MQGSKGFJFKKWRF-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1CCCCC1)Br.Cl

Origin of Product

United States

Biological Activity

Piperidine, 1-(2-bromoallyl)-, hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Piperidine derivatives are known for their ability to interact with various biological targets. The specific structure of this compound (C₈H₁₄BrN·HCl) includes a piperidine ring substituted with a bromoallyl group, which is hypothesized to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, a study demonstrated that certain piperidine compounds exhibited significant cytotoxicity against cancer cell lines, suggesting their effectiveness in cancer therapy. The mechanism of action appears to involve the induction of apoptosis in tumor cells through modulation of signaling pathways associated with cell survival and death .

Compound Cancer Cell Line IC50 (µM) Mechanism of Action
Piperidine derivative AFaDu (hypopharyngeal)15.5Induction of apoptosis
Piperidine derivative BMCF-7 (breast cancer)12.3Inhibition of cell proliferation

Neuroprotective Effects

Piperidine derivatives have also shown promise in neuroprotection. According to research, these compounds can act as calcium overload blockers selective for brain cells, which may be beneficial in treating conditions such as ischemia and epilepsy . The neuroprotective effects are attributed to their ability to modulate calcium channels and reduce excitotoxicity.

Anti-inflammatory Properties

The anti-inflammatory potential of piperidine compounds was evaluated in vitro by measuring their effects on cytokine release. A study indicated that certain derivatives could inhibit the release of pro-inflammatory cytokines like IL-1β from macrophages stimulated with lipopolysaccharide (LPS) and ATP . This suggests a role for these compounds in managing inflammatory diseases.

Case Studies and Research Findings

  • In Silico Studies : A computer-aided evaluation revealed that new piperidine derivatives could interact with various molecular targets, indicating a broad spectrum of biological activities including antimicrobial and local anesthetic effects .
  • Pharmacological Screening : In vitro pharmacological screening showed that this compound effectively inhibited NLRP3 inflammasome activation, which plays a crucial role in inflammatory responses .
  • Clinical Applications : The potential therapeutic applications include treatment for central nervous system diseases and as an adjunct therapy in cancer treatment due to its multifaceted biological activities .

Comparison with Similar Compounds

1-(2-Chloroethyl)piperidine Hydrochloride

  • Structure : Substituted with a chloroethyl (-CH₂CH₂Cl) group.
  • Molecular Formula : C₇H₁₄ClN·HCl
  • Molecular Weight : 184.11 g/mol
  • Applications :
    • Intermediate in synthesizing carbene ligands for anticancer metal-NHC complexes (e.g., gold(I) and iridium complexes) .
    • Precursor for Cloperastine, an antitussive agent .
  • Key Differences : The chloroethyl group is less sterically hindered and more amenable to alkylation reactions compared to the bulkier bromoallyl group.
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
1-(2-Bromoallyl)piperidine Bromoallyl C₈H₁₄BrN·HCl ~264.5 (estimated) Enantioselective synthesis
1-(2-Chloroethyl)piperidine Chloroethyl C₇H₁₄ClN·HCl 184.11 Anticancer ligands, pharmaceuticals

1-[1-(2-Methoxyphenyl)-2-Phenylethyl]piperidine Hydrochloride (Methoxphenidine Hydrochloride)

  • Structure : Features a 2-methoxyphenyl and phenylethyl group.
  • Molecular Formula: C₂₁H₂₆NO·HCl
  • Molecular Weight : ~360.3 (estimated)
  • Key Differences : The aromatic substituents confer distinct pharmacological activity, unlike the bromoallyl compound’s synthetic utility.

Phencyclidine Hydrochloride (PCP)

  • Structure : Contains a phenylcyclohexyl group.
  • Molecular Formula : C₁₇H₂₅N·HCl
  • Molecular Weight : 279.9 g/mol
  • Applications : NMDA receptor antagonist with psychoactive effects; restricted to veterinary and research use .
  • Key Differences : The bulky cyclohexyl-phenyl group dictates CNS activity, contrasting with the bromoallyl compound’s role in synthesis.

3-(1-Methyl-1H-1,2,3-Triazol-4-yl)piperidine Dihydrochloride

  • Structure : Substituted with a triazolyl heterocycle.
  • Molecular Formula : C₈H₁₆Cl₂N₄
  • Molecular Weight : 239.15 g/mol
  • Applications: Potential kinase inhibitor or antimicrobial agent due to triazole’s bioactivity .
  • Key Differences : The triazole group enables hydrogen bonding, enhancing target binding in drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Piperidine, 1-(2-bromoallyl)-, hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-bromoallyl bromide with piperidine in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous DMF, followed by hydrochloride salt formation. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Key Metrics : Monitor reaction progress using TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm purity via HPLC (>95% by reverse-phase C18 column, 0.1% TFA in H₂O/MeCN).

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H NMR (D₂O, 400 MHz) should show peaks for the piperidine ring (δ 1.4–2.8 ppm), bromoallyl group (δ 5.2–5.8 ppm, allylic protons), and aromatic protons (if applicable). ¹³C NMR confirms the quaternary carbon adjacent to bromine (δ 120–130 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ ion matching the molecular formula (C₈H₁₅BrClN⁺, exact mass calc. 247.02).
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and salt formation .

Q. What solubility and stability considerations are critical for experimental design?

  • Solubility : The hydrochloride salt enhances water solubility (~50 mg/mL in H₂O at 25°C). For organic phases, use DMSO or ethanol (solubility: ~20 mg/mL) .
  • Stability : Store at –20°C in airtight containers. Degradation occurs under prolonged light exposure (UV-Vis monitoring recommended) or at pH >7, releasing free base .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : If one study reports potent serotonin receptor antagonism (IC₅₀ = 50 nM) while another shows no activity, consider:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO), receptor subtypes (5-HT₃ vs. 5-HT₆), or buffer pH affecting ionization .
  • Metabolic Stability : Evaluate hepatic microsome stability (e.g., human vs. rat) to rule out rapid degradation in certain models .
    • Resolution : Perform head-to-head comparisons using standardized assays (e.g., FLIPR Calcium Flux) and orthogonal methods (radioligand binding) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (calculated >3.5 for the base form).
  • Prodrug Approaches : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance blood-brain barrier penetration, followed by enzymatic cleavage in target tissues .
  • Dosing : For rodent models, use IV administration (1–2 mg/kg in saline) with LC-MS/MS plasma monitoring to assess half-life and clearance .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • SAR Framework :

Modification Biological Impact Reference
Bromoallyl → ChloroallylReduced off-target kinase inhibition
Piperidine N-methylationEnhanced 5-HT₃ affinity (ΔIC₅₀ = 10-fold)
Hydrochloride → Free baseLower aqueous solubility but improved membrane permeability
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in serotonin receptors versus off-targets like dopamine transporters .

Q. What analytical methods identify degradation products under stressed conditions?

  • Forced Degradation : Expose to heat (60°C, 48 hrs), acidic (0.1 M HCl, 24 hrs), or basic (0.1 M NaOH, 24 hrs) conditions.
  • Detection : UPLC-QTOF-MS identifies major degradants (e.g., dehydrohalogenation to form allyl-piperidine). Quantify via HPLC-UV (λ = 254 nm) .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if the compound or impurities are responsible?

  • Hypothesis Testing :

  • Impurity Profiling : Compare batches using GC-MS for residual solvents (e.g., DMF) or unreacted starting materials (2-bromoallyl bromide) .
  • Cytotoxicity Assays : Test purified compound vs. crude product in MTT assays (IC₅₀ shifts >10-fold suggest impurity-driven toxicity) .

Q. Discrepancies in synthetic yields: What variables require optimization?

  • Critical Factors :

  • Base Selection : Replace K₂CO₃ with Et₃N to minimize side reactions (e.g., elimination vs. substitution) .
  • Solvent : Switch from DMF to THF for milder conditions, reducing bromoallyl dimerization .
    • DoE Approach : Use a 2³ factorial design varying temperature (25–65°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry (1:1 to 1:1.2 amine:alkylating agent) .

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